

# Synthesis and Characterization of 1-Iodo-2-(trifluoromethoxy)benzene: A Technical Guide

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## Compound of Interest

Compound Name: 1-Iodo-2-(trifluoromethoxy)benzene

Cat. No.: B066226

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **1-Iodo-2-(trifluoromethoxy)benzene**, a key building block in the development of novel pharmaceuticals and advanced materials. The unique combination of the iodo and trifluoromethoxy substituents on the benzene ring imparts valuable properties, making it a versatile reagent in organic synthesis.

## Core Data Summary

The following tables summarize the key physical, spectroscopic, and safety data for **1-Iodo-2-(trifluoromethoxy)benzene**.

### Table 1: Physical and Chemical Properties

Property	Value	Source
CAS Number	175278-00-9	
Molecular Formula	C <sub>7</sub> H <sub>4</sub> F <sub>3</sub> IO	
Molecular Weight	288.01 g/mol	
Appearance	Colorless to light yellow/orange clear liquid	
Boiling Point	65 °C / 12 mmHg	
Density	1.87 g/mL at 20 °C	
Refractive Index (n <sub>20/D</sub> )	1.51	

**Table 2: Spectroscopic Data**

Spectroscopic Technique	Key Data Points
<sup>1</sup> H NMR	Aromatic protons typically appear in the range of δ 7.0-8.0 ppm.
<sup>13</sup> C NMR	Aromatic carbons are observed between δ 110-140 ppm. The carbon attached to the iodine atom is shifted downfield. The trifluoromethoxy carbon appears as a quartet due to C-F coupling.
FTIR (Neat)	Characteristic peaks for C-H stretching of the aromatic ring (~3050 cm <sup>-1</sup> ), C-C stretching within the ring (1450-1600 cm <sup>-1</sup> ), and strong C-F stretching bands associated with the trifluoromethoxy group.
Mass Spectrometry (EI)	Molecular ion peak (M <sup>+</sup> ) at m/z = 288. Fragments corresponding to the loss of iodine and the trifluoromethoxy group are expected.

**Table 3: Safety Information**

Hazard Category	GHS Classification	Precautionary Statements
Health Hazards	Causes skin irritation (H315). Causes serious eye irritation (H319).	Wash skin thoroughly after handling (P264). IF ON SKIN: Wash with plenty of water (P302 + P352). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338). If skin irritation occurs: Get medical advice/attention (P332 + P313). If eye irritation persists: Get medical advice/attention (P337 + P313).
Physical Hazards	Combustible liquid (H227).	

## Experimental Protocols

The primary synthetic route to **1-Iodo-2-(trifluoromethoxy)benzene** involves the Sandmeyer reaction, starting from the commercially available 2-(trifluoromethoxy)aniline.

## Synthesis of 1-Iodo-2-(trifluoromethoxy)benzene via Sandmeyer Reaction

This protocol is a representative procedure based on established Sandmeyer reaction methodologies.<sup>[1][2]</sup>

Materials:

- 2-(Trifluoromethoxy)aniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO<sub>2</sub>)

- Potassium Iodide (KI)
- Deionized Water
- Diethyl Ether (or other suitable organic solvent)
- Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
- Sodium Thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution (10%)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ice

Procedure:

- Diazotization of 2-(Trifluoromethoxy)aniline:
  - In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water.
  - Cool the solution to 0-5 °C in an ice-salt bath.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.
  - Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
- Iodination:
  - In a separate beaker, dissolve potassium iodide in water.
  - Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

- Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.
- Work-up and Purification:
  - Transfer the reaction mixture to a separatory funnel and extract the crude product with diethyl ether.
  - Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, 10% sodium thiosulfate solution (to remove any residual iodine), and brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
  - Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **1-iodo-2-(trifluoromethoxy)benzene**.
  - Purify the crude product by vacuum distillation to yield the final product as a clear liquid.

## Characterization Methods

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).
- Samples are typically dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as an internal standard.

### Fourier-Transform Infrared (FTIR) Spectroscopy:

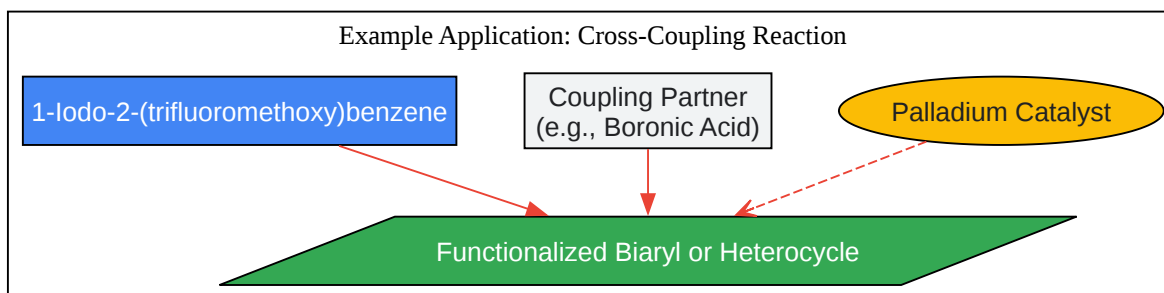
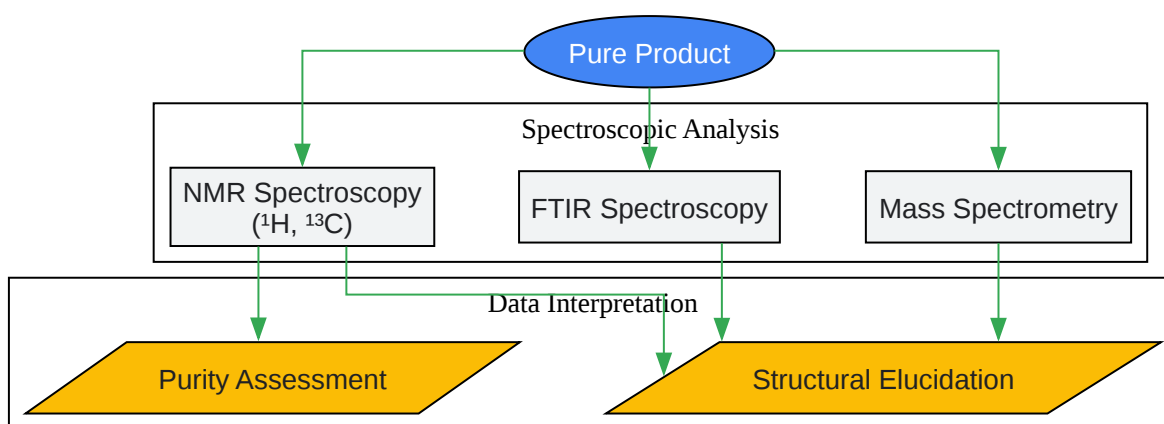
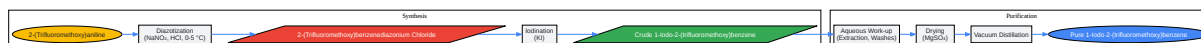
- FTIR spectra are obtained using a neat sample on a spectrometer equipped with an ATR (Attenuated Total Reflectance) accessory.
- The spectrum is typically recorded in the range of  $4000\text{--}650\text{ cm}^{-1}$ .<sup>[3]</sup>

### Mass Spectrometry (MS):

- Mass spectra are acquired using an electron ionization (EI) source.
- The sample is introduced via direct infusion or through a gas chromatograph (GC-MS).

## Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis and analysis of **1-Iodo-2-(trifluoromethoxy)benzene**.



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## References

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